

# Application Notes and Protocols for Telaglenastat Hydrochloride In Vitro Assays

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## Compound of Interest

Compound Name: Telaglenastat Hydrochloride

Cat. No.: B3324489

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These application notes provide detailed protocols for key in vitro assays to characterize the activity of Telaglenastat (CB-839) Hydrochloride, a potent and selective inhibitor of glutaminase (GLS1). The following sections offer step-by-step methodologies for an enzymatic inhibition assay, a cell viability assay, and a metabolite analysis, along with data presentation and visualizations to facilitate experimental design and data interpretation.

## Introduction

**Telaglenastat Hydrochloride** is a first-in-class, orally bioavailable small molecule inhibitor of glutaminase 1 (GLS1), targeting the kidney-type (KGA) and glutaminase C (GAC) splice variants.[1] By blocking the conversion of glutamine to glutamate, Telaglenastat disrupts a key metabolic pathway that many cancer cells rely on for energy production and biosynthesis.[2] Dysregulated metabolism is a hallmark of cancer, and the dependence of various tumors on glutamine presents a therapeutic vulnerability.[3] These protocols are designed to enable researchers to investigate the biochemical and cellular effects of Telaglenastat in vitro.

## Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of Telaglenastat across various experimental systems.

Table 1: Enzyme Inhibition

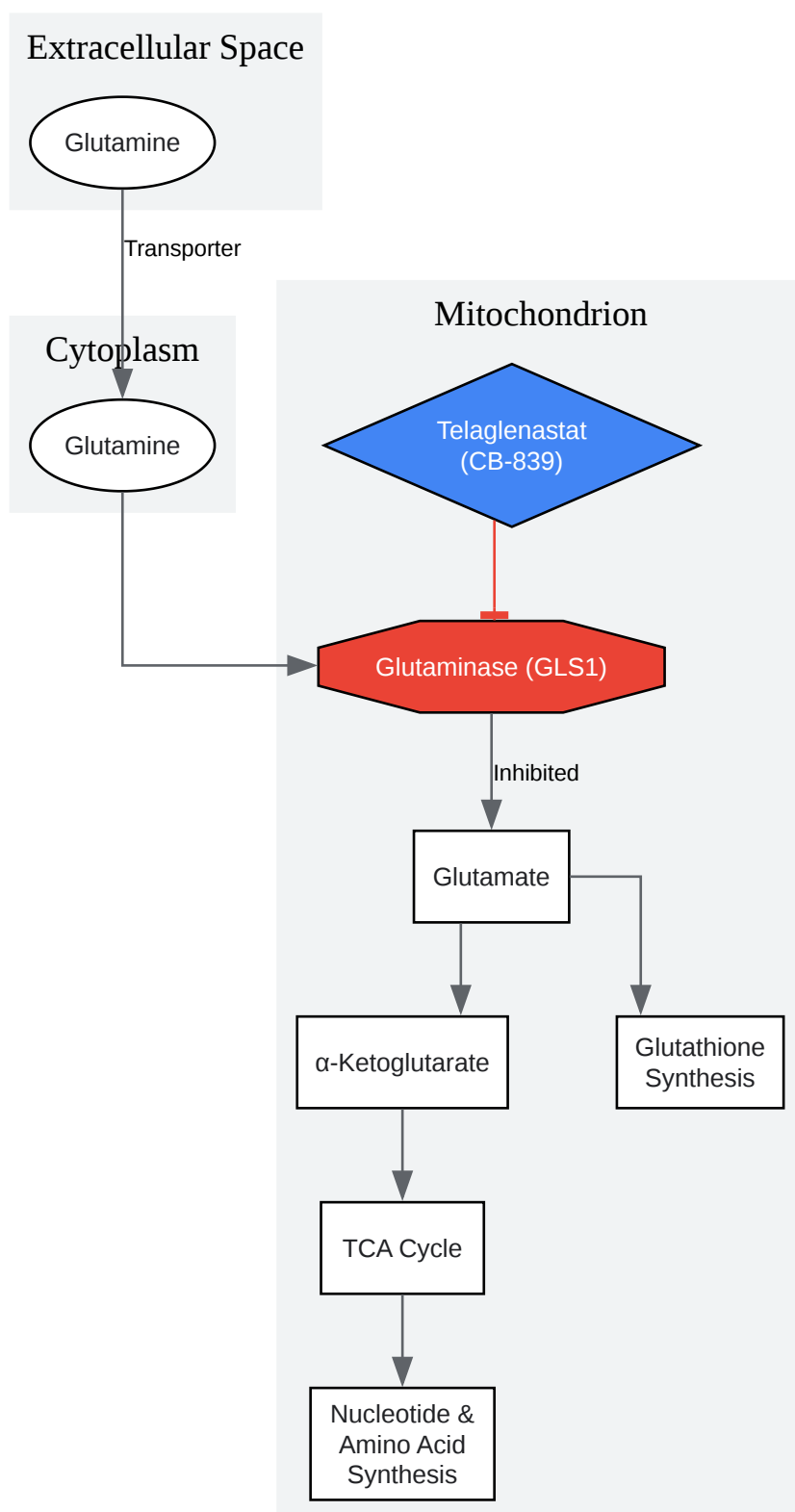
Target	Inhibitor	IC50 (nM)	Assay Conditions
Recombinant Human GAC	Telaglenastat (CB-839)	24	Cell-free enzymatic assay.[4]
Endogenous Glutaminase (Mouse Kidney)	Telaglenastat (CB-839)	23	Cell-free enzymatic assay.[1]
Endogenous Glutaminase (Mouse Brain)	Telaglenastat (CB-839)	28	Cell-free enzymatic assay.[1]

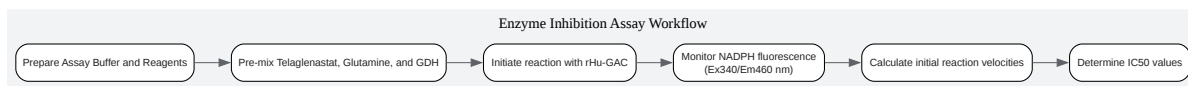
Table 2: Anti-proliferative Activity in Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)	Assay Duration
MDA-MB-231	Triple-Negative Breast Cancer	0.033	6 days[4]
HT1080	Fibrosarcoma	44.38	48 hours[1][5]
A549	Lung Carcinoma	0.026	Not Specified[5]
Caki-1	Renal Cell Carcinoma	0.04	Not Specified[5]
HCT116	Colorectal Carcinoma	0.028	Not Specified[5]
HCC1806	Triple-Negative Breast Cancer	0.1	72 hours[4][5]

## Signaling Pathway

Telaglenastat targets a critical node in cancer cell metabolism. The diagram below illustrates the inhibition of glutaminase and its downstream effects.





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